
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Microbial Applications
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one and similar derivatives have shown significant importance in the realm of medicinal chemistry due to their potential applications in microbial studies. Patel & Agravat (2007) have synthesized compounds involving pyridine and piperazine moieties, with findings indicating considerable antibacterial and antifungal activities. Similarly, Patel & Agravat (2009) studied the antimicrobial properties of new pyridine derivatives, demonstrating their potent antibacterial activity. These studies indicate the compound's utility in microbial research, contributing to the development of new antimicrobial agents (Patel & Agravat, 2007); (Patel & Agravat, 2009).
Cardiovascular and Neurological Research
Compounds related to 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one have been evaluated for their potential in cardiovascular and neurological research. Malawska et al. (2002) synthesized a series of derivatives and tested them for antiarrhythmic and antihypertensive effects, suggesting the potential cardiovascular applications of such compounds. On the neurological front, compounds similar to the subject chemical have been assessed for their effects on learning and memory facilitation in mice, pointing to their relevance in cognitive and memory-related studies (Malawska et al., 2002); (Li Ming-zhu, 2012).
Cancer Research
In the field of oncology, research has been conducted to assess the anticancer activity of compounds structurally similar to 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one . Kumar et al. (2013) synthesized a series of piperazine-2,6-dione derivatives and evaluated their anticancer activity, showcasing the potential of these compounds in cancer treatment and management (Kumar et al., 2013).
properties
IUPAC Name |
4-[2-(4-bromophenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-5-3-13(4-6-14)10-16(22)20-8-9-21(17(23)12-20)15-2-1-7-19-11-15/h1-7,11H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVNXEFPTVEIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)
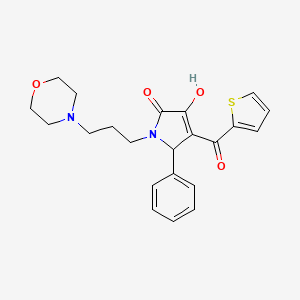
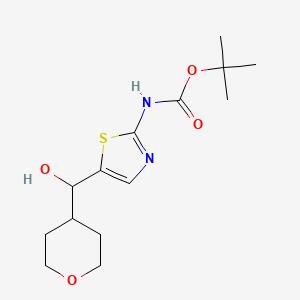
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)


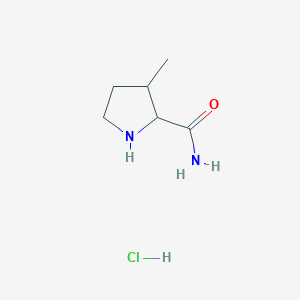
![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)
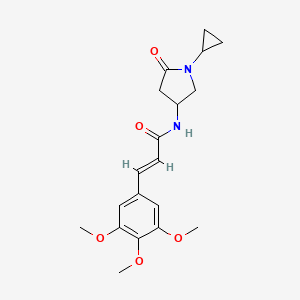
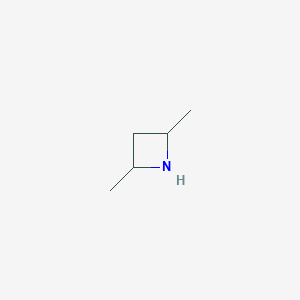
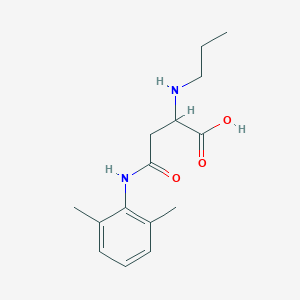
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)
